Iron naphthenate

Description

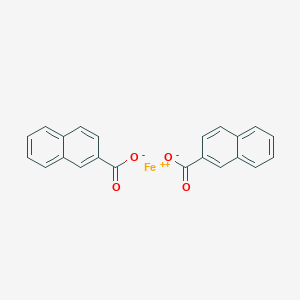

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(2+);naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Fe/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDSMEGLJGEMDK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338-14-3 | |

| Record name | Naphthenic acids, iron salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, iron salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Iron Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron naphthenate is a complex organometallic compound that finds extensive use across various industrial sectors, primarily as a drying agent in paints, coatings, and inks; a catalyst in polymerization reactions; and a component in wood preservatives and fuel additives.[][2] It is not a singular chemical entity but rather a complex mixture of iron salts derived from naphthenic acids.[2][3] This technical guide provides a comprehensive overview of the chemical properties and intricate structure of this compound, with a focus on data presentation, experimental protocols, and structural visualization to aid researchers and professionals in the field.

Chemical Structure

The chemical structure of this compound is inherently complex and cannot be represented by a single molecular formula. It is a mixture of coordination complexes formed between iron ions and a variety of naphthenic acid ligands.

2.1. The Naphthenic Acid Ligands

Naphthenic acids are a collection of predominantly cycloaliphatic carboxylic acids obtained from petroleum distillates.[2] Their general formula is R-COOH, where 'R' represents a complex hydrocarbon backbone, typically containing cyclopentane and cyclohexane rings with alkyl side chains. The complexity of the naphthenic acid mixture directly influences the final properties of the this compound.

2.2. Iron Ion Coordination

Iron can exist in both the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states within commercial this compound preparations.[2][3] The carboxylate groups of the naphthenic acid molecules act as ligands, coordinating with the central iron ion. The coordination number and geometry of the iron center can vary depending on the specific naphthenic acids present and the reaction conditions during synthesis. This results in a mixture of monomeric, dimeric, and potentially polymeric structures.

A simplified representation of the coordination in iron(II) naphthenate is depicted below, illustrating the interaction between the iron cation and the carboxylate anions of the naphthenate ligands.

Caption: General coordination structure of an iron(II) naphthenate complex.

Chemical and Physical Properties

Due to its nature as a mixture, the physical properties of this compound can vary. The following table summarizes typical quantitative data.

| Property | Value | Notes |

| CAS Number | 1338-14-3 | A general CAS number for the iron salts of naphthenic acids. |

| Molecular Formula | Not well-defined | Often simplified as C₂₂H₁₄FeO₄ for iron(II) naphthalene-2-carboxylate, but this is not representative of the mixture.[][4][5] |

| Molecular Weight | Variable | Depends on the specific naphthenic acid distribution. |

| Appearance | Dark brown, viscous liquid | The intensity of the color and viscosity can vary.[4][6] |

| Density | Approximately 0.9 g/cm³ | [7][8] |

| Flash Point | Approximately 40 °C (104 °F) | [7] |

| Solubility | Soluble in organic solvents; Insoluble in water | Soluble in mineral spirits, toluene, and other nonpolar solvents.[7][9] |

| Iron Content | Typically 6-12% by weight | Commercial preparations are often sold based on their iron content.[2][10] |

Experimental Protocols

4.1. Synthesis of this compound (Direct Reaction Method)

This method involves the direct reaction of an iron source with naphthenic acid.

4.1.1. Materials

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or Iron(III) chloride (FeCl₃)

-

Naphthenic acid

-

Sodium hydroxide (NaOH)

-

Toluene or other suitable organic solvent

-

Deionized water

4.1.2. Procedure

-

Saponification of Naphthenic Acid:

-

In a reaction vessel equipped with a stirrer and a heating mantle, dissolve a known quantity of naphthenic acid in an organic solvent like toluene.

-

Slowly add a stoichiometric amount of aqueous sodium hydroxide solution with constant stirring to form sodium naphthenate.

-

Heat the mixture to approximately 60-80°C to ensure complete reaction.

-

-

Precipitation of this compound:

-

In a separate vessel, prepare an aqueous solution of the iron salt (e.g., FeCl₃).

-

Slowly add the iron salt solution to the sodium naphthenate solution with vigorous stirring.

-

This compound will precipitate out of the solution.

-

-

Purification:

-

Separate the organic layer containing the this compound.

-

Wash the organic layer multiple times with deionized water to remove any unreacted salts.

-

Remove the solvent under reduced pressure to obtain the final product.

-

Caption: Experimental workflow for the synthesis of this compound.

4.2. Characterization of this compound

4.2.1. Determination of Iron Content by EDTA Titration (Based on ASTM D 3804) [11]

This method is suitable for determining the iron content in liquid iron driers that do not contain other interfering metal ions.

4.2.1.1. Reagents

-

Isopropyl alcohol

-

Standardized EDTA solution (disodium salt of ethylenediaminetetraacetic acid dihydrate)

-

Standardized zinc chloride (ZnCl₂) solution

-

Buffer solution (pH 10)

-

Eriochrome Black T indicator

4.2.1.2. Procedure

-

Sample Preparation: Accurately weigh a sample of the this compound drier into a beaker and dissolve it in isopropyl alcohol.

-

Chelation: Add a known excess of the standardized EDTA solution to the sample. The EDTA will chelate with the iron ions.

-

Buffering: Add the buffer solution to bring the pH of the solution to approximately 10.

-

Titration: Add the Eriochrome Black T indicator and titrate the excess (unreacted) EDTA with the standardized ZnCl₂ solution until the endpoint is reached (indicated by a color change).

-

Calculation: The amount of iron in the sample can be calculated based on the difference between the initial amount of EDTA added and the amount that reacted with the ZnCl₂.

Caption: Experimental workflow for iron content determination by EDTA titration.

4.2.2. Analysis of Naphthenic Acid Composition by Gas Chromatography (GC)

The complex mixture of naphthenic acids can be analyzed by gas chromatography, often after derivatization to increase their volatility.

4.2.2.1. General Procedure

-

Extraction: Extract the naphthenic acids from the this compound sample.

-

Derivatization: Convert the carboxylic acids to more volatile esters (e.g., methyl esters or trimethylsilyl esters).

-

GC Analysis: Inject the derivatized sample into a gas chromatograph equipped with an appropriate column and detector (e.g., a flame ionization detector or a mass spectrometer).

-

Data Analysis: The resulting chromatogram will show a series of peaks, each corresponding to a different naphthenic acid ester. The distribution and relative abundance of these peaks provide a fingerprint of the naphthenic acid composition.[12][13]

4.2.3. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the carboxylate functional group (C=O stretching vibrations) and the hydrocarbon backbone of the naphthenic acid ligands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of Fe(III) and often Fe(II) ions, obtaining high-resolution NMR spectra of this compound can be challenging, often resulting in broad signals.[14] However, NMR can be a powerful tool for characterizing the isolated naphthenic acids.[15][16]

Conclusion

This compound is a structurally complex and industrially significant material. A thorough understanding of its composition, which is a mixture of iron-coordinated naphthenic acids with variable iron oxidation states, is crucial for its effective application and for the development of new formulations. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important class of organometallic compounds. Further research into the precise structural elucidation of the various species within this compound mixtures will undoubtedly contribute to a more refined control over its properties and performance in diverse applications.

References

- 2. This compound | 1338-14-3 [amp.chemicalbook.com]

- 3. This compound | 1338-14-3 [chemicalbook.com]

- 4. Buy this compound | 1338-14-3 [smolecule.com]

- 5. This compound | C22H14FeO4 | CID 14048875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. haihangchem.com [haihangchem.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. This compound [myskinrecipes.com]

- 9. americanelements.com [americanelements.com]

- 10. researchgate.net [researchgate.net]

- 11. kelid1.ir [kelid1.ir]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. NMR of compounds containing iron - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Iron Naphthenate from Naphthenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron naphthenate, a complex organometallic compound, holds significant industrial importance, primarily as a drier in paints and coatings, a wood preservative, and a catalyst in various chemical processes. Its synthesis from naphthenic acid, a mixture of cycloaliphatic carboxylic acids derived from petroleum, can be achieved through several methods, each with distinct advantages and procedural nuances. This technical guide provides a comprehensive overview of the principal synthesis routes: the direct reaction method, the double decomposition method, and the fusion method. Detailed experimental protocols, comparative data on reaction parameters, and key characterization techniques are presented to equip researchers and chemical development professionals with the foundational knowledge for the reproducible and optimized synthesis of this compound.

Introduction

This compound is an iron salt of naphthenic acids. Given that naphthenic acid is a complex mixture of various cyclopentyl and cyclohexyl carboxylic acids, this compound itself is not a single chemical compound but rather a mixture of iron salts of these acids.[1] The properties and applications of this compound are largely dictated by the composition of the initial naphthenic acid feedstock and the method of synthesis. This guide will delve into the core methodologies for its preparation, providing a comparative analysis to aid in the selection of the most appropriate synthesis strategy for a given application.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three primary methods: direct reaction, double decomposition, and fusion. The choice of method often depends on the desired purity of the final product, the cost of raw materials, and the scale of production.

Direct Reaction Method

The direct reaction method involves the direct neutralization of naphthenic acid with an iron source, typically an iron oxide, hydroxide, or salt.[2] The reaction is generally carried out in a solvent and often requires heating to drive the reaction to completion and to remove the water formed as a byproduct.[1]

General Reaction:

Fe(OH)₃ + 3 RCOOH → Fe(RCOO)₃ + 3 H₂O or Fe₂O₃ + 6 RCOOH → 2 Fe(RCOO)₃ + 3 H₂O

Where R represents the naphthenic alkyl group.

Experimental Protocol: Direct Reaction with Ferric Hydroxide

-

Preparation of Ferric Hydroxide: A solution of ferric chloride (FeCl₃) in deionized water is treated with a stoichiometric amount of sodium hydroxide (NaOH) solution with vigorous stirring to precipitate ferric hydroxide (Fe(OH)₃). The precipitate is then filtered and washed thoroughly with deionized water to remove any remaining salts.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a temperature probe, place the freshly prepared ferric hydroxide and a suitable solvent such as toluene or xylene.

-

Addition of Naphthenic Acid: Slowly add a stoichiometric amount of naphthenic acid to the flask while stirring.

-

Reaction: Heat the mixture to reflux (typically 110-140 °C) and continue stirring. The water produced during the reaction will be collected in the Dean-Stark trap. The reaction is considered complete when no more water is collected.

-

Purification: After cooling, the reaction mixture is filtered to remove any unreacted solids. The solvent is then removed under reduced pressure using a rotary evaporator to yield the this compound product.

Double Decomposition (Metathesis) Method

The double decomposition method, also known as the metathesis or precipitation method, is a two-step process. First, naphthenic acid is saponified with an alkali metal hydroxide (e.g., NaOH or KOH) to form a water-soluble alkali naphthenate. Subsequently, an aqueous solution of a water-soluble iron salt (e.g., ferric chloride or ferrous sulfate) is added, leading to the precipitation of the water-insoluble this compound.[2]

General Reactions:

-

RCOOH + NaOH → RCOONa + H₂O

-

3 RCOONa + FeCl₃ → Fe(RCOO)₃ + 3 NaCl

Experimental Protocol: Double Decomposition using Ferric Chloride

-

Saponification: Dissolve a known quantity of naphthenic acid in a suitable solvent like toluene. Add a stoichiometric amount of aqueous sodium hydroxide solution and stir vigorously at 60-80 °C until the naphthenic acid is completely neutralized to form sodium naphthenate.[3] The completion of this step can be monitored by a change in pH.

-

Precipitation: In a separate vessel, prepare an aqueous solution of ferric chloride. Slowly add the ferric chloride solution to the sodium naphthenate solution with continuous stirring. An immediate precipitate of this compound will form.

-

Isolation and Washing: The precipitated this compound is then separated by filtration. The filter cake is washed repeatedly with hot water to remove the sodium chloride byproduct.[4]

-

Drying: The purified this compound is dried in a vacuum oven at a controlled temperature to remove residual water and solvent.

Fusion Method

The fusion method involves the direct reaction of naphthenic acid with an iron compound, typically an oxide or carbonate, at elevated temperatures without the use of a solvent.[5] This method is often used for industrial-scale production due to its simplicity and the absence of solvent waste.

General Reaction:

Fe₂O₃ + 6 RCOOH → 2 Fe(RCOO)₃ + 3 H₂O

Experimental Protocol: Fusion with Ferric Oxide

-

Mixing: In a high-temperature reactor equipped with a robust stirrer and a vapor outlet, charge the naphthenic acid and finely powdered ferric oxide.

-

Heating: Gradually heat the mixture with constant agitation. The reaction typically starts at temperatures above 150 °C and is continued up to 250-300 °C.[5]

-

Water Removal: The water vapor generated during the reaction is continuously removed from the reactor.

-

Completion and Purification: The reaction is monitored by measuring the acid value of the mixture. Once the acid value reaches a constant low level, the reaction is considered complete. The molten product is then filtered while hot to remove any unreacted iron oxide.

-

Cooling and Packaging: The final product is cooled and can be packaged directly.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method depends on various factors, including the desired product quality, production scale, and economic considerations. The following table summarizes the key parameters of the three main synthesis methods.

| Parameter | Direct Reaction Method | Double Decomposition Method | Fusion Method |

| Primary Iron Source | Iron Oxides, Hydroxides, Salts | Water-soluble Iron Salts (e.g., FeCl₃, FeSO₄) | Iron Oxides, Carbonates |

| Key Intermediates | None | Alkali Naphthenate (e.g., Sodium Naphthenate) | None |

| Reaction Temperature | Moderate (110-140 °C) | Low to Moderate (60-90 °C) | High (150-300 °C) |

| Solvent Requirement | Required (e.g., Toluene, Xylene) | Required (Water and an organic solvent) | Not required |

| Byproduct | Water | Water, Alkali Salt (e.g., NaCl) | Water |

| Purity of Product | Good to High | High (with thorough washing) | Moderate to Good |

| Yield | Generally high | High | Very high |

| Advantages | Simple, one-pot synthesis. | High purity product. | Solvent-free, high throughput. |

| Disadvantages | Requires solvent, heating. | Two-step process, requires extensive washing. | High energy consumption, potential for thermal degradation. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of the three primary synthesis pathways for this compound.

Caption: A generalized experimental workflow for the synthesis and analysis of this compound.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Common analytical techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the carboxylate salt by observing the characteristic stretching frequencies of the COO⁻ group.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound and to quantify the metal content by analyzing the residual mass after decomposition.

-

Elemental Analysis: To determine the exact percentage of iron in the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS) of the parent naphthenic acids: To understand the composition of the organic part of the product.

Conclusion

The synthesis of this compound from naphthenic acid can be effectively achieved through direct reaction, double decomposition, or fusion methods. The choice of the optimal method is contingent upon the specific requirements of the application, including purity, cost, and environmental impact. This guide has provided detailed protocols and a comparative framework to assist researchers in making an informed decision and in the successful synthesis and characterization of this compound. Further optimization of reaction conditions for each method can lead to improved yields and product quality.

References

- 1. Buy this compound | 1338-14-3 [smolecule.com]

- 2. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]

- 3. US4227020A - Method of preparing naphthenic acids - Google Patents [patents.google.com]

- 4. US2095508A - Process of manufacturing naphthenates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Solubility of Iron Naphthenate in Non-Aqueous Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron naphthenate is an organometallic compound, broadly classified as a metal soap, that serves as a source of iron soluble in organic media.[1][2] It is not a single, discrete chemical entity but rather a complex mixture of iron salts of various naphthenic acids.[3][4] These naphthenic acids are themselves a complex combination of cycloaliphatic carboxylic acids derived from petroleum.[3][4] Furthermore, commercial preparations of this compound can contain both ferrous (Fe²⁺) and ferric (Fe³⁺) salts, with the overall composition varying based on the parent crude oil and the manufacturing process.[3]

This inherent compositional variability is a critical factor influencing its physical and chemical properties, most notably its solubility. While universally recognized as soluble in a range of organic solvents and poorly soluble in water, precise quantitative solubility data is scarce in publicly available literature.[4][5] This guide provides a comprehensive overview of the known qualitative solubility of this compound, details the key factors that govern its solubility, and presents a generalized experimental protocol for researchers to determine quantitative solubility for their specific samples.

This compound's utility is widespread, finding applications as a drier in paints, varnishes, and inks, a catalyst in polymerization reactions and for heavy oil upgrading, a combustion improver in fuels, and as a component in wood preservatives.[6][7][8] In all these applications, its solubility in non-aqueous systems is paramount to its function.

Factors Influencing the Solubility of this compound

The solubility of a given this compound sample is not a fixed value but is dependent on several interconnected factors. The primary determinants are the nature of the naphthenic acid mixture, the oxidation state of the iron, and the characteristics of the solvent.

-

Naphthenic Acid Composition: The molecular weight and structure of the constituent naphthenic acids play a significant role. Longer or more complex aliphatic side chains on the cycloaliphatic rings tend to increase solubility in non-polar, hydrocarbon-based solvents.[9]

-

Iron Oxidation State: The ratio of ferrous (Fe²⁺) to ferric (Fe³⁺) ions can influence solubility. This is an important variable to consider when sourcing commercial this compound, which is often a mixture.[3]

-

Solvent Properties: The polarity, aromaticity, and molecular structure of the solvent are critical. As a metal soap, this compound exhibits better solubility in non-polar and weakly polar organic solvents. Aromatic hydrocarbons can offer better solvency than aliphatic hydrocarbons due to potential π-π interactions. Polar solvents like alcohols may show different solubility behavior.[5][10]

Below is a diagram illustrating the relationship between these key factors and the resulting solubility of this compound.

Qualitative Solubility Profile

While quantitative data is lacking, a consistent qualitative description of this compound's solubility can be compiled from various technical data sheets and scientific literature. This compound is frequently described as being soluble in organic solvents and insoluble or only slightly soluble in water.[3][5] Commercial products are often supplied as solutions in mineral spirits, indicating good solubility in this solvent mixture.[11][12]

The following table summarizes the reported qualitative solubility of this compound in various non-aqueous solvents.

| Solvent Class | Specific Solvent(s) | Reported Solubility | Reference(s) |

| Hydrocarbons | |||

| Mineral Spirits | Soluble (often sold as 38% solutions) | [11][12] | |

| Aliphatic Hydrocarbons | Soluble | [5] | |

| Aromatic Hydrocarbons (Toluene, Xylene) | Soluble | [10][13][14] | |

| Alcohols | Alcohol (general) | Soluble | [5] |

| Ethers | Ether (general) | Soluble | [5] |

| Water | Water | Insoluble / Slightly Soluble | [3][4][5] |

It is important to note that terms like "soluble" are qualitative. For research and development purposes, quantitative determination is essential. The following section provides a standardized protocol to achieve this.

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust methodology for determining the solubility of a specific this compound sample in a given non-aqueous solvent. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound sample

-

Selected non-aqueous solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven or vacuum oven

-

UV-Vis Spectrophotometer (optional, for colorimetric determination)

Experimental Workflow Diagram

The overall workflow for determining solubility is depicted in the diagram below.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a precisely weighed amount of the selected solvent (e.g., 10.0 mL).

-

Add an excess amount of the this compound sample to each vial. "Excess" means adding enough solid so that a visible amount of undissolved material remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended. A preliminary time-course study can be performed to determine the minimum time to reach a stable concentration.

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vials and place them in a centrifuge.

-

Centrifuge at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the excess undissolved this compound.

-

-

Sample Collection:

-

Carefully open the vial, ensuring the settled solid is not disturbed.

-

Using a volumetric pipette, withdraw a precise aliquot of the clear supernatant (e.g., 5.0 mL).

-

For added accuracy, pass the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any fine suspended particles.

-

-

Quantification of Dissolved Solute: Two common methods for quantification are the gravimetric method and the spectroscopic method.

-

Method A: Gravimetric Analysis

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry beaker.

-

Gently evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is fully evaporated, place the beaker in a drying oven (e.g., 60-80 °C) until a constant weight is achieved.

-

The final weight of the beaker minus its initial tare weight gives the mass of the dissolved this compound in the aliquot.

-

-

Method B: Spectroscopic Analysis (based on Iron Content)

-

This method is suitable if a UV-Vis spectrophotometer is available and a colored complex of iron can be formed.

-

Create a calibration curve using standards of known iron concentration. This can be done by complexing Fe²⁺/Fe³⁺ with a colorimetric reagent like 1,10-phenanthroline or 2,2'-bipyridyl.

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Perform the necessary chemical reaction to develop the colored complex and measure its absorbance at the wavelength of maximum absorbance (λmax).

-

Calculate the iron concentration in the aliquot using the calibration curve. Convert this to the concentration of this compound based on the known iron content of the original sample.

-

-

-

Calculation of Solubility:

-

For Gravimetric Method:

-

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

-

-

For Spectroscopic Method:

-

First, determine the iron concentration from the calibration curve. Then, calculate the this compound concentration using the weight percentage of iron in the starting material.

-

Solubility (g/L) = (Calculated concentration of this compound in the diluted sample) × (Dilution factor)

-

-

Conclusion

This compound is a functionally critical, yet compositionally complex, industrial chemical. Its effectiveness is intrinsically linked to its solubility in non-aqueous solvents. While it is qualitatively understood to be soluble in hydrocarbons, alcohols, and ethers, the lack of standardized quantitative data stems from its nature as a mixture rather than a pure compound.

This guide has consolidated the available qualitative solubility information and presented the key factors that researchers must consider when working with this substance. The provided experimental protocol offers a clear and adaptable workflow for scientists to determine precise, quantitative solubility data for their specific this compound samples in any non-aqueous solvent of interest. This will enable more controlled and reproducible research and development in the many fields that utilize this versatile organometallic compound.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound, 1338-14-3 [thegoodscentscompany.com]

- 3. This compound | 1338-14-3 [chemicalbook.com]

- 4. This compound | 1338-14-3 [amp.chemicalbook.com]

- 5. This compound MSDS/SDS | Supplier & Distributor [reinb-chemical.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy this compound | 1338-14-3 [smolecule.com]

- 9. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 10. Solutions of soaps in organic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 11. calpaclab.com [calpaclab.com]

- 12. fishersci.com [fishersci.com]

- 13. US5078858A - Methods of extracting iron species from liquid hydrocarbons - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

The Thermal Stability of Iron Naphthenate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron naphthenate, a complex mixture of iron salts of naphthenic acids, is a versatile compound with applications ranging from industrial catalysis to materials science. Its thermal stability is a critical parameter influencing its synthesis, storage, and performance in high-temperature applications. This technical guide provides a comprehensive overview of the thermal decomposition of this compound compounds. It includes a review of the synthesis methodologies, detailed experimental protocols for thermal analysis, and an examination of the decomposition pathways and products. Due to the limited availability of specific quantitative thermal analysis data for this compound in publicly accessible literature, this guide presents illustrative data based on analogous iron carboxylate compounds to provide a predictive framework for its thermal behavior.

Introduction

This compound is an organometallic compound consisting of a mixture of iron salts of various carboxylic acids derived from petroleum.[1] The naphthenic acids themselves are a complex combination of cycloaliphatic and aliphatic carboxylic acids.[1] This inherent variability in the ligand structure results in this compound being a mixture rather than a single, well-defined compound.[1] Consequently, its physical and chemical properties, including thermal stability, can vary depending on the source of the naphthenic acid.

The thermal decomposition of metal carboxylates, including this compound, is a crucial process in various applications, such as the synthesis of metal oxide nanoparticles for biomedical applications and catalysis.[2] Understanding the temperatures at which these compounds decompose and the nature of the resulting products is essential for controlling these processes and achieving desired material properties.

This guide will delve into the synthesis of this compound, the experimental techniques used to assess its thermal stability, and the mechanisms that govern its decomposition.

Synthesis of this compound Compounds

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a source of iron with naphthenic acid.

Metathesis Reaction (Double Decomposition)

A common laboratory-scale synthesis involves a metathesis reaction between an alkali metal naphthenate and a water-soluble iron salt, such as ferric chloride (FeCl₃).[3]

Experimental Protocol:

-

Preparation of Sodium Naphthenate:

-

Dissolve naphthenic acid in a suitable organic solvent like toluene.

-

Add a stoichiometric amount of aqueous sodium hydroxide (NaOH) solution with vigorous stirring at approximately 60°C.

-

The reaction forms sodium naphthenate, which is soluble in the aqueous phase.

-

-

Reaction with Iron Salt:

-

Slowly add an aqueous solution of ferric chloride to the sodium naphthenate solution.

-

Maintain the reaction temperature at around 80°C with continuous stirring. This compound will precipitate as a dark red, viscous liquid.

-

-

Purification:

-

Separate the organic layer containing the this compound.

-

Wash the organic layer with deionized water to remove any remaining water-soluble salts.

-

Remove the solvent under reduced pressure to obtain the final product.

-

Direct Reaction

A more direct method involves the reaction of an iron oxide or hydroxide with naphthenic acid at elevated temperatures.[3]

Experimental Protocol:

-

Mixing:

-

Combine powdered iron(III) oxide (Fe₂O₃) with liquid naphthenic acid in a reaction vessel.

-

To facilitate the reaction, a small amount of an inert, high-boiling solvent that can act as a wetting agent for the iron oxide can be added.

-

-

Heating:

-

Heat the mixture to a temperature of at least 120°C (approximately 250°F) while stirring.

-

This temperature is maintained to drive off the water produced during the reaction, thus pushing the equilibrium towards the formation of this compound.

-

-

Completion and Isolation:

-

The reaction is considered complete when the evolution of water ceases.

-

The resulting product can be used as is or further purified if necessary.

-

Thermal Analysis of this compound Compounds

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to investigate the thermal stability of materials.[4][5] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[4][5]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) Protocol:

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature. The data is typically plotted as percent weight loss versus temperature.

Differential Scanning Calorimetry (DSC) Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample of this compound (typically 2-5 mg) into a clean DSC pan. Seal the pan hermetically.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas at a constant flow rate.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Presentation: Illustrative Thermal Decomposition Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Events |

| Stage 1: Dehydration/Desolvation | 50 - 150 | 2 - 5 | Loss of adsorbed or coordinated water/solvent molecules. |

| Stage 2: Initial Ligand Decomposition | 150 - 400 | 40 - 60 | Decomposition of the naphthenate ligands, release of hydrocarbons and CO₂.[8] |

| Stage 3: Final Decomposition to Iron Oxide | 400 - 600 | 20 - 30 | Formation of a stable iron oxide residue (e.g., Fe₂O₃ or Fe₃O₄).[9] |

Visualization of Key Processes

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting a thermal analysis experiment on this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process involving the breakdown of the carboxylate ligands and the reduction of the iron center, ultimately leading to the formation of iron oxides. The following diagram illustrates a plausible decomposition pathway based on studies of similar iron carboxylates.[8][10][11]

Discussion of Thermal Decomposition Mechanism

The thermal decomposition of this compound likely proceeds through a series of complex reactions.

-

Initial Stages: At lower temperatures, the initial mass loss observed in TGA is typically attributed to the removal of residual solvent or coordinated water molecules.

-

Ligand Decomposition: As the temperature increases, the naphthenate ligands begin to decompose. This process can involve decarboxylation, where the carboxylate group is eliminated as carbon dioxide.[8][10][11] The remaining hydrocarbon fragments can undergo further cracking and fragmentation, leading to the evolution of a variety of volatile organic compounds.

-

Redox Reactions: The decomposition process can also involve redox reactions. For instance, the carboxylate ligands can act as reducing agents, leading to the reduction of Fe(III) to Fe(II). This reduction is often a key step in the formation of magnetite (Fe₃O₄), which contains both Fe(II) and Fe(III) oxidation states.[10][11]

-

Formation of Iron Oxides: The final solid residue is typically an iron oxide. The specific phase of the iron oxide (e.g., hematite α-Fe₂O₃, or magnetite Fe₃O₄) depends on the decomposition atmosphere (inert or oxidizing) and the final temperature.[9][12] In an inert atmosphere, a mixture of iron oxides or even metallic iron might be formed, while in an oxidizing atmosphere, the formation of Fe₂O₃ is favored.

Conclusion

The thermal stability of this compound is a critical property that dictates its utility in various applications. While a detailed, quantitative dataset for its thermal decomposition is not widely available, by drawing parallels with other iron carboxylates, a comprehensive understanding of its expected behavior can be formulated. The synthesis of this compound can be readily achieved through established methods, and its thermal properties can be thoroughly investigated using standard thermal analysis techniques like TGA and DSC. The decomposition pathway is a multi-step process involving ligand degradation, redox reactions, and the ultimate formation of stable iron oxides. This guide provides a foundational framework for researchers and professionals working with this compound, enabling them to better predict and control its behavior in thermally demanding environments. Further research focusing on the detailed TGA-DSC analysis of well-characterized this compound samples is warranted to provide more precise quantitative data and a more refined understanding of its decomposition kinetics and mechanisms.

References

- 1. This compound | 1338-14-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal decomposition (TG-DTA) of iron salts [FeCl3.6H2O] and [Fe(NO3)3.9H2O] with morphologic and chemical analysis of final product | Semina: Ciências Exatas e Tecnológicas [ojs.uel.br]

- 10. Reduction of iron by decarboxylation in the formation of magnetite nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

Iron Naphthenate (CAS 1338-14-3): An In-depth Technical Examination of Its Industrial Applications

For the attention of researchers, scientists, and professionals in chemical applications, this document provides a comprehensive technical overview of Iron Naphthenate (CAS 1338-14-3). It is important to note at the outset that extensive research indicates this compound's utility is firmly established in industrial processes rather than in the field of drug development or pharmacology. The available data do not support its application in pharmaceutical research, and as such, information regarding biological signaling pathways and specific experimental protocols for drug development is not available.

This compound is an organometallic compound, specifically an iron source that is soluble in organic solvents.[1][2] It is commercially available as a viscous, reddish-brown or dark liquid, typically as a solution in mineral spirits.[][4] The substance is a complex mixture of iron salts of various naphthenic acids, which are cyclic carboxylic acids derived from petroleum.[5][6] Consequently, a preparation of this compound represents a mixture rather than a single chemical entity.[6]

Core Industrial Applications

The primary functions of this compound are centered around its catalytic and siccative (drying) properties. Its main applications include:

-

Drying Agent in Coatings: this compound is widely used as a drier in oil-based paints, varnishes, and inks.[6][7] It accelerates the oxidative polymerization of drying oils, leading to faster drying times and the formation of a hard, durable film.[7][8] It is particularly effective at high temperatures.[8]

-

Catalyst: It serves as a catalyst in various chemical reactions, including the production of synthetic resins and polymers.[7] It has also been identified as an efficient catalyst in the aquathermolysis of heavy oils, a process used in petroleum upgrading.[5]

-

Corrosion Inhibition and Rust Prevention: The compound is utilized in the formulation of protective coatings and rust inhibitors.[]

-

Wood Preservation: In the wood preservation industry, this compound acts as a fungicide and insecticide, protecting wood from decay and pest infestations.[7]

-

Fuel and Lubricant Additive: It is used as a fuel additive to improve combustion efficiency and in the manufacturing of lubricants and greases to enhance stability and performance.[7]

Physicochemical and Safety Data

A summary of the key technical data for this compound is presented below. It is important to consult the full Safety Data Sheet (SDS) before handling this chemical.

| Property | Value |

| CAS Number | 1338-14-3 |

| Molecular Formula | (C₁₁H₇O₂)₂Fe (representative) |

| Molecular Weight | 398.20 g/mol (representative)[] |

| Appearance | Red-brown or dark, viscous liquid[][5] |

| Solubility | Soluble in organic solvents[1] |

| Primary Use | Drier in paints and coatings, catalyst, corrosion inhibitor[][7] |

Safety and Handling: this compound is considered a hazardous substance. Safety data sheets indicate that it may be a flammable liquid and vapor.[4] It can cause skin and serious eye irritation.[5] Inhalation of vapors may irritate the respiratory tract.[5] Furthermore, it is classified as potentially causing genetic defects and cancer, and is known to cause damage to organs through prolonged or repeated exposure.[4] It is also toxic to aquatic organisms with long-lasting effects.[4] Proper personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this substance in a well-ventilated area.[9]

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods:

-

Direct Reaction: This involves the reaction of an iron salt or iron oxide with naphthenic acid, typically with heating to drive off the water produced.[5]

-

Solvent-Assisted Method: An organic solvent is used to dissolve both the iron precursor and naphthenic acid to facilitate their interaction.[5]

-

Co-precipitation: Iron salts are precipitated from an aqueous solution in the presence of naphthenic acids.[5]

A fundamental reaction involving this compound is its formation from the corrosion of iron surfaces by naphthenic acids, a significant issue in the petroleum industry.[5] The reaction is as follows: Fe + 2RCOOH ⇌ Fe(RCOO)₂ + H₂[5]

Experimental Protocols

Given the industrial focus of this compound's applications, detailed experimental protocols are typically proprietary and specific to the manufacturing process (e.g., paint formulation, polymer synthesis). Publicly available, standardized experimental protocols for research purposes, particularly in the biomedical field, are not available.

Logical Workflow for Industrial Application

The general workflow for the utilization of this compound as a drying agent in a coating formulation is outlined below.

Caption: Workflow for using this compound as a drier in coatings.

Conclusion

This compound (CAS 1338-14-3) is a well-established industrial chemical with primary applications as a drying agent in coatings, a catalyst, and a corrosion inhibitor. Its physicochemical properties and synthesis routes are well-documented in the context of these uses. However, for the audience of researchers, scientists, and drug development professionals, it is critical to underscore the absence of evidence supporting its use in any pharmaceutical or biomedical applications. The available scientific literature and technical data sheets do not contain information on its interaction with biological signaling pathways or established protocols for drug development research. Therefore, its utility should be considered confined to the industrial chemistry sector.

References

- 1. This compound, 1338-14-3 [thegoodscentscompany.com]

- 2. americanelements.com [americanelements.com]

- 4. fishersci.com [fishersci.com]

- 5. Buy this compound | 1338-14-3 [smolecule.com]

- 6. This compound | 1338-14-3 [amp.chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. Naphthenate [stanfordmaterials.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Iron Naphthenate as a Drier

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: The Catalytic Role of Iron Naphthenate in Oxidative Drying

This compound is a metallic soap, a coordination complex of iron with naphthenic and other organic acids, that functions as a highly effective catalyst, or "drier," in the curing of oleoresinous coatings such as oil-based paints, varnishes, and inks.[1] The primary role of this compound is to significantly accelerate the natural oxidative drying process of these coatings. This process, known as autoxidation, involves the reaction of atmospheric oxygen with the unsaturated fatty acid chains of the binder, typically an alkyd resin. Without a drier, this cross-linking polymerization would proceed over an impractically long period.[1][2]

The catalytic activity of this compound resides in the iron ion, which can exist in multiple oxidation states (Fe²⁺ and Fe³⁺). This allows it to efficiently decompose hydroperoxides, the initial products of the reaction between oxygen and the binder, into highly reactive free radicals. These radicals then initiate a cascade of polymerization reactions, leading to the formation of a hard, durable, and continuous film. The naphthenate portion of the molecule ensures the solubility of the iron catalyst within the non-polar organic matrix of the coating.[3] While traditionally cobalt-based driers have been the industry standard, this compound presents a viable alternative, particularly valued for its strong polymeric drying function, especially at elevated temperatures.[1]

Mechanism of Action: A Radical Chain Reaction

The mechanism by which this compound accelerates the drying of coatings is a free-radical chain reaction, which can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The Genesis of Free Radicals

The autoxidation process begins with the formation of hydroperoxides (ROOH) from the unsaturated fatty acid chains (RH) of the alkyd resin in the presence of atmospheric oxygen (O₂). This initial step is often slow. The crucial role of the this compound drier is to catalytically decompose these hydroperoxides, thereby generating the free radicals necessary to propel the drying process.[4]

The catalytic cycle involves the iron ion shuttling between its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states:

-

Reduction of Hydroperoxide by Fe²⁺: The ferrous iron complex reacts with a hydroperoxide to generate an alkoxyl radical (RO•) and a hydroxyl radical (•OH).

-

Fe²⁺ + ROOH → Fe³⁺ + RO• + OH⁻

-

-

Oxidation of Fe³⁺ by Hydroperoxide: The ferric iron complex can then be reduced back to its ferrous state by reacting with another hydroperoxide molecule, producing a peroxyl radical (ROO•).

-

Fe³⁺ + ROOH → Fe²⁺ + ROO• + H⁺

-

This redox cycle efficiently breaks down hydroperoxides, ensuring a continuous supply of free radicals to drive the polymerization process.

Propagation: Building the Polymer Network

The alkoxyl (RO•) and peroxyl (ROO•) radicals generated during the initiation phase are highly reactive and readily abstract hydrogen atoms from the allylic positions of other unsaturated fatty acid chains (RH). This creates new alkyl radicals (R•), which in turn react with oxygen to form more peroxyl radicals (ROO•). This chain reaction propagates, leading to the formation of a complex, cross-linked polymer network.

-

RO• + RH → ROH + R•

-

ROO• + RH → ROOH + R•

-

R• + O₂ → ROO•

Termination: Completing the Curing Process

The polymerization process concludes when the free radicals are quenched through termination reactions. This can occur through the combination of two radicals to form a stable, non-reactive molecule. These termination reactions create the final cross-links that give the dried paint film its characteristic hardness and durability.

-

R• + R• → R-R (Cross-link)

-

R• + ROO• → ROOR (Cross-link)

-

ROO• + ROO• → ROOR + O₂ (Cross-link)

Data Presentation: Performance of this compound

| Drier System | Metal Concentration (% on resin solids) | Set-to-Touch Time (hours) | Tack-Free Time (hours) | Through-Dry Time (hours) |

| Control (No Drier) | 0 | > 24 | > 48 | > 72 |

| Cobalt Octoate | 0.05 | 2 - 4 | 6 - 8 | 12 - 18 |

| This compound | 0.1 | 3 - 5 | 8 - 12 | 16 - 24 |

| This compound + Activator | 0.05 + Activator | 2 - 3 | 5 - 7 | 10 - 15 |

Note: Drying times are highly dependent on the specific alkyd resin, solvent system, pigmentation, temperature, and humidity. The addition of activators or co-driers can significantly enhance the performance of this compound.

Experimental Protocols

I. Preparation of Alkyd Paint Formulation

A model alkyd paint formulation for testing drier performance can be prepared as follows:

-

Binder: A long-oil alkyd resin is used as the primary binder.

-

Pigment: Titanium dioxide (rutile) is a common white pigment. The pigment is dispersed in a portion of the alkyd resin using a high-speed disperser or ball mill to achieve a desired fineness of grind.[5][6]

-

Solvent: Mineral spirits or other suitable solvents are used to adjust the viscosity of the paint for application.

-

Additives: Anti-skinning agents (e.g., methyl ethyl ketoxime) may be added to prevent premature drying in the container.[7]

-

Drier Addition: The this compound drier is added to the paint base at various concentrations (e.g., 0.05%, 0.1%, 0.2% metal on resin solids) and mixed thoroughly. A control sample with no drier is also prepared.[7]

II. Measurement of Drying Time

The drying time of the paint films is evaluated according to ASTM D5895, which outlines standardized methods for assessing the different stages of drying.[8]

-

Film Application: The paint is applied to a clean glass or metal panel at a uniform wet film thickness (e.g., 75-100 µm) using a film applicator.[5]

-

Drying Time Recorder: A mechanical or automated drying time recorder is used to track the drying process. A stylus moves across the wet paint film at a constant speed.[9]

-

Evaluation of Drying Stages:

-

Set-to-Touch Time: The point at which the paint film is no longer fluid and does not transfer to a light touch.

-

Tack-Free Time: The point at which the paint film does not feel sticky.[10]

-

Dry-Hard Time: The point at which the film is hard enough to withstand moderate pressure without indentation.

-

Dry-Through Time: The point at which the film is completely cured throughout its thickness.

-

III. Monitoring of Chemical Changes during Curing

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the chemical changes that occur during the oxidative curing of alkyd paints.[11][12][13]

-

Sample Preparation: A thin film of the paint is applied to an appropriate substrate for FTIR analysis (e.g., a KBr window or an ATR crystal).

-

Spectral Acquisition: FTIR spectra are recorded at regular intervals as the paint dries.

-

Data Analysis: The changes in the intensity of specific absorption bands are monitored over time. Key spectral changes include:

-

Decrease in the C-H stretching of =C-H groups (around 3010 cm⁻¹): Indicates the consumption of unsaturated double bonds in the fatty acid chains.[13]

-

Increase in the broad O-H stretching band (around 3400 cm⁻¹): Indicates the formation of hydroperoxides and alcohol groups.[13]

-

Changes in the C=O stretching region (around 1740 cm⁻¹): Can indicate the formation of various oxidation products.

-

IV. Determination of Hydroperoxide Concentration

The concentration of hydroperoxides, key intermediates in the drying process, can be determined using iodometric titration.[14][15][16]

-

Sample Preparation: A known weight of the drying paint film is dissolved in a suitable solvent mixture (e.g., acetic acid and chloroform).

-

Reaction with Iodide: A saturated solution of potassium iodide is added to the sample. The hydroperoxides in the sample oxidize the iodide ions (I⁻) to iodine (I₂).

-

Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.

-

Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate solution consumed and is expressed in milliequivalents of active oxygen per kilogram of sample.

Conclusion

This compound serves as an effective drier for oleoresinous coatings by catalyzing the autoxidation of the binder. Its mechanism of action is rooted in a free-radical chain reaction initiated by the catalytic decomposition of hydroperoxides, a process driven by the Fe²⁺/Fe³⁺ redox cycle. While it may exhibit slightly different drying characteristics compared to cobalt-based driers, its performance can be optimized through formulation adjustments, making it a valuable tool for coating scientists and formulators. The experimental protocols outlined provide a framework for the systematic evaluation of this compound's efficacy and for further research into its complex catalytic behavior.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Paint Driers in Alkyd and Oil Paint Films: A Comprehensive Guide for Artists – Painting Best Practices [paintingbestpractices.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and characterization of waterborne alkyd-amino baking coatings based on waste polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. borchers.com [borchers.com]

- 8. paint.org [paint.org]

- 9. lonroy.com [lonroy.com]

- 10. specialchem.com [specialchem.com]

- 11. Photoactive Fe Catalyst for Light-Triggered Alkyd Paint Curing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Peroxide value - Wikipedia [en.wikipedia.org]

- 15. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 16. Determination of Peroxide Value | Pharmaguideline [pharmaguideline.com]

toxicological profile of iron naphthenate for lab use

An In-depth Technical Guide to the Toxicological Profile of Iron Naphthenate for Laboratory Use

Introduction

This compound is an organometallic compound, specifically an iron salt of naphthenic acids.[1] It is primarily utilized in industrial applications as a drier in paints and coatings, a wood preservative, and a catalyst.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its toxicological profile is paramount for ensuring laboratory safety and accurate experimental design. This guide provides an in-depth analysis of the known toxicological data for this compound, safe handling protocols for a laboratory setting, and an overview of the experimental methodologies used to determine its hazard profile.

Hazard Identification and GHS Classification

This compound, particularly when in a mineral spirits solution, is classified as a hazardous substance.[4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard profile.

Key GHS Hazard Classifications:

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Central Nervous System)[4][6]

-

Serious Eye Damage/Eye Irritation: Category 2A[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)[2]

-

Hazardous to the Aquatic Environment (Chronic): Category 2[5]

Toxicological Data Summary

Quantitative toxicological data for this compound is limited in publicly available literature.[7][8][9] Most available data pertains to solutions containing this compound and mineral spirits, or to related naphthenate salts.

Acute Toxicity

Specific LD50 and LC50 values for this compound are largely unavailable.[7][8][9] The acute toxicity of commercial preparations is often influenced by the solvent carrier, such as mineral spirits (Stoddard solvent).

| Endpoint | Route of Exposure | Species | Value | Classification | Reference |

| LD50 (Stoddard Solvent) | Oral | Rat | >5000 mg/kg | Not Classified | [5] |

| LD50 (Stoddard Solvent) | Dermal | Rabbit | >3000 mg/kg | Not Classified | [5] |

| LC50 (Stoddard Solvent) | Inhalation | Rat | >5.5 mg/L (4h) | Not Classified | [5] |

| LD50 (this compound) | Oral | - | No Data Available | Harmful if swallowed (Category 4) | [2][7][8][9] |

| LD50 (this compound) | Dermal | - | No Data Available | - | [7][8][9] |

| LC50 (this compound) | Inhalation | - | No Data Available | May cause respiratory irritation | [2][7][8] |

Irritation and Sensitization

This compound is known to be an irritant to the skin, eyes, and respiratory system.[2][3] Some related metal naphthenates have also been shown to be possible skin sensitizing agents.[10]

| Endpoint | Result | Classification | Reference |

| Skin Irritation | Causes skin irritation | Category 2 | [2][3] |

| Eye Irritation | Causes serious eye irritation | Category 2A | [2][3] |

| Respiratory Irritation | May cause respiratory irritation | STOT SE Category 3 | [2][3] |

| Skin Sensitization | No Data Available | - | [7][9] |

Chronic Toxicity, Carcinogenicity, and Mutagenicity

The most significant long-term health risks associated with this compound are its potential for carcinogenicity, mutagenicity, and target organ damage with repeated exposure.[4][5][8]

| Endpoint | Result | Classification | Reference |

| Carcinogenicity | May cause cancer | Category 1B | [4][5][8] |

| Germ Cell Mutagenicity | May cause genetic defects | Category 1B | [4][5][8] |

| Reproductive Toxicity | No Data Available | - | [7][8][9] |

| STOT - Repeated Exposure | Causes damage to organs (CNS) | Category 1 | [4][6] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not provided in the reviewed Safety Data Sheets. However, the classifications listed imply that standard OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines were followed. Below are descriptions of the likely methodologies.

Acute Oral Toxicity (e.g., OECD TG 423)

The acute oral toxicity is likely determined using a method like the Acute Toxic Class Method. In this protocol, a stepwise procedure with a limited number of animals is used. A starting dose is administered to a small group of rodents (typically rats). The outcome (survival or death) determines the next dose level. This process continues until the dose causing mortality is identified, allowing for classification into a GHS toxicity category.

Skin and Eye Irritation (e.g., OECD TG 404 & 405)

For skin irritation, a small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of up to 14 days. For eye irritation, a small amount of the substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are examined for opacity, iritis, and redness for up to 21 days.

Genotoxicity (e.g., Ames Test - OECD TG 471)

To assess mutagenicity, the bacterial reverse mutation assay (Ames test) is a common in vitro method. Strains of Salmonella typhimurium that are unable to synthesize histidine are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.

Carcinogenicity (e.g., OECD TG 451)

Carcinogenicity studies involve long-term exposure of animals (typically rats or mice) to the substance over a major portion of their lifespan (e.g., two years). The substance is administered daily, usually in the diet or drinking water. At the end of the study, all animals are subjected to a full necropsy, and tissues are examined for evidence of tumors. The incidence of tumors in the treated groups is compared to a control group.

Visualizations: Workflows and Logical Relationships

Detailed Toxicological Endpoints

Acute Toxicity

This compound is considered harmful if swallowed.[2] A significant hazard upon ingestion is aspiration into the lungs, which can be fatal.[4][5][8] This is often a property of the low-viscosity mineral spirit carrier in which it is dissolved. Inhalation may cause respiratory irritation, including coughing and wheezing.[2][11]

Irritation and Sensitization

Direct contact causes skin irritation.[2][7] Prolonged or repeated exposure may lead to skin dryness or cracking.[5][6] It is also classified as causing serious eye irritation.[2] While data on sensitization for this compound itself is lacking, other metal naphthenates (e.g., copper and zinc) have been shown to be skin irritants and potential sensitizers.[10][12]

Chronic Toxicity and Carcinogenicity

This compound is classified as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans.[4][5] This classification is often based on data from animal studies. Furthermore, prolonged or repeated exposure is known to cause damage to organs, with the central nervous system (CNS) being a primary target.[4][6]

Genotoxicity and Mutagenicity

The substance is classified as a Category 1B mutagen, indicating it is presumed to induce heritable mutations in the germ cells of humans.[4][5] While specific studies on this compound are not detailed in the search results, studies on related naphthenic acid compounds have shown they can cause genetic damage in various cell types.[13] For instance, sodium naphthenate did not induce chromosome aberrations but was positive for sister chromatid exchanges.[14]

Safe Handling and Exposure Controls in a Laboratory Setting

Given the significant hazards, strict safety protocols must be followed when handling this compound in the laboratory.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[7][8] Use of a chemical fume hood is required to minimize inhalation of vapors.

-

Explosion-Proof Equipment: As it is a flammable liquid, use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Static Discharge: Ground and bond containers and receiving equipment to prevent static discharges, which can be an ignition source.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[7][8] Contaminated clothing should be removed immediately and washed before reuse.[2]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[4]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mist.[4] Use non-sparking tools.[8] Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep containers tightly closed.[7] Store locked up and away from incompatible materials such as oxidizing agents.[4][8]

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting due to the aspiration hazard.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Conclusion

The toxicological profile of this compound indicates that it is a hazardous substance with significant acute and chronic health risks. Its flammability, irritancy, and potential as a mutagen, carcinogen, and aspiration hazard necessitate stringent adherence to safety protocols in a laboratory environment. All work should be preceded by a thorough risk assessment, and appropriate engineering controls and personal protective equipment must be utilized to minimize exposure and ensure the safety of all laboratory personnel.

References

- 1. This compound, 1338-14-3 [thegoodscentscompany.com]

- 2. This compound MSDS/SDS | Supplier & Distributor [reinb-chemical.com]

- 3. Buy this compound | 1338-14-3 [smolecule.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. nj.gov [nj.gov]

- 12. thomassoncompany.com [thomassoncompany.com]

- 13. Diamondoid naphthenic acids cause in vivo genetic damage in gills and haemocytes of marine mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Environmental Fate of Iron Naphthenate in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron naphthenate is an organometallic compound consisting of an iron core coordinated to naphthenic acid ligands. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids derived from petroleum. Due to its use in various industrial applications, understanding the environmental fate of this compound in soil and water is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the current knowledge on the degradation, transformation, and partitioning of this compound in the environment.

Chemical and Physical Properties

This compound is generally characterized by its low water solubility and is not expected to be highly mobile in the environment. Spillage is unlikely to penetrate deep into the soil matrix[1]. The behavior of this compound in the environment is largely dictated by the properties of both the iron cation and the naphthenic acid anion.

Degradation and Transformation Pathways

The environmental fate of this compound is governed by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

While specific studies on the biodegradation of this compound are limited, the degradation of its constituent, naphthenic acids, has been more extensively studied. Microorganisms in soil and water can utilize naphthenic acids as a carbon source.

-

Aerobic Biodegradation: Under aerobic conditions, the primary degradation pathway for naphthenic acids is believed to be through β-oxidation of the aliphatic side chains and cleavage of the cycloalkane rings[2][3][4].

-

Anaerobic Biodegradation: In anoxic environments, the degradation of naphthenic acids can be coupled with the reduction of electron acceptors such as nitrate, sulfate, and iron(III)[2][3][4]. The presence of iron-reducing bacteria in anaerobic soils and sediments could play a significant role in the transformation of this compound.

Photodegradation

Iron(III)-carboxylate complexes are known to be photochemically active. Upon absorption of sunlight, particularly in the UV-visible range, these complexes can undergo a ligand-to-metal charge transfer, leading to the reduction of Fe(III) to Fe(II) and the oxidative degradation of the organic ligand[4][5][6][7]. This process is likely a significant abiotic degradation pathway for this compound in sunlit surface waters. The photolysis of Fe(III)-polycarboxylates can occur on timescales of minutes in sunlight[5][7].

Hydrolysis

As a salt of a weak acid (naphthenic acid) and a metal cation, this compound can undergo hydrolysis in water. The rate and extent of hydrolysis are dependent on the pH of the surrounding medium. In aqueous environments, the this compound can dissociate into iron ions and naphthenate anions. The subsequent fate of these species will depend on the specific environmental conditions. For instance, the hydrolysis of metal carboxylates can be influenced by the presence of other metal ions in the solution[2][8].

Environmental Partitioning

The distribution of this compound between soil, water, and sediment is a critical aspect of its environmental fate.

Sorption in Soil

Quantitative Data

Quantitative data on the environmental fate of this compound is scarce. The following table summarizes the type of data required for a comprehensive environmental risk assessment, with placeholder values as specific data for this compound is not available in the reviewed literature.

| Parameter | Value | Conditions | Reference |

| Half-life in Soil (t1/2) | Data not available | Aerobic/Anaerobic, Temp, pH | - |

| Half-life in Water (t1/2) | Data not available | Photodegradation/Biodegradation, pH | - |

| Soil Sorption Coefficient (Kd) | Data not available | Soil type, Organic carbon content | - |

| Organic Carbon-Water Partition Coefficient (Koc) | Data not available | Estimated from Kd and organic carbon | - |

Experimental Protocols

Standardized experimental protocols for assessing the environmental fate of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines can be adapted for testing this compound.

Hydrolysis

The rate of hydrolysis can be determined following OECD Guideline 111: Hydrolysis as a Function of pH [3]. This typically involves incubating the test substance in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) and analyzing its concentration over time.

Aerobic and Anaerobic Transformation in Soil

To assess biodegradation in soil, OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil can be followed[3][16]. This involves treating soil samples with the test substance and incubating them under controlled aerobic or anaerobic conditions. The disappearance of the parent compound and the formation of transformation products are monitored over time.

Adsorption/Desorption